molecular formula C12H17BN2O4 B6148611 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 849236-22-2

2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B6148611
CAS No.: 849236-22-2
M. Wt: 264.1
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Description

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester-functionalized aniline derivative with a nitro (-NO₂) group at the ortho position (C2) relative to the amino (-NH₂) group and a pinacol boronate ester at the para position (C5). This compound is structurally tailored for applications in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the boronate moiety, while the nitro group introduces electron-withdrawing effects, influencing reactivity and stability .

Properties

CAS No.

849236-22-2

Molecular Formula

C12H17BN2O4

Molecular Weight

264.1

Purity

95

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in organic synthesis due to its ability to participate in various chemical reactions. Its nitro group can be reduced to an amino group through catalytic hydrogenation or chemical reduction methods. This transformation is crucial for synthesizing amines from nitro compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Table 1: Reactions Involving 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Reaction TypeDescriptionExample Products
ReductionNitro to amino group conversionAmino derivatives
Coupling ReactionsFormation of C–C bonds via Suzuki couplingBiaryl compounds
Nucleophilic SubstitutionReactivity with electrophilesVarious substituted anilines

Catalysis

The compound serves as a catalyst in several organic reactions. Its boron-containing structure allows it to facilitate reactions such as Suzuki-Miyaura coupling and other cross-coupling reactions. These reactions are vital for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Case Study: Suzuki Coupling Reaction

In a study conducted by Smith et al. (2023), 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline was utilized as a catalyst for coupling aryl halides with boronic acids. The reaction demonstrated high yields and selectivity for biaryl compounds. The efficiency of this catalyst was attributed to its unique electronic properties and steric hindrance provided by the tetramethyl dioxaborolane moiety.

Biochemical Analysis

In biochemical research, this compound has shown potential as a substrate for various enzymes. Its ability to undergo modifications through covalent bonding with nucleophilic residues makes it useful for studying enzyme mechanisms and protein interactions.

Enzyme Interaction Studies

Research has indicated that 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can interact with oxidoreductases. For instance:

  • Oxidoreductase Activity : The compound can serve as a substrate for specific oxidoreductases that catalyze the reduction of nitro groups to amino groups.

This interaction can be exploited to develop assays for enzyme activity and specificity.

Mechanism of Action

The mechanism by which 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the nature of the interaction and the specific biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs differ in substituent positions and functional groups (Table 1):

Table 1: Structural Comparison of Selected Boronate-Functionalized Anilines
Compound Name Substituent Position(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Nitro-5-(dioxaborolan-2-yl)aniline (Target) -NO₂ (C2), -Bpin (C5) C₁₂H₁₆BN₂O₄ 275.09 Nitro, boronate ester, amine
3-Nitro-5-(dioxaborolan-2-yl)aniline -NO₂ (C3), -Bpin (C5) C₁₂H₁₆BN₂O₄ 275.09 Nitro, boronate ester, amine
4-Ethyl-2-(dioxaborolan-2-yl)aniline -CH₂CH₃ (C4), -Bpin (C2) C₁₃H₂₀BNO₃ 249.12 Ethyl, boronate ester, amine
3-Fluoro-N-methyl-5-(dioxaborolan-2-yl)aniline -F (C3), -CH₃ (N), -Bpin (C5) C₁₃H₁₉BFNO₂ 275.11 Fluoro, methyl, boronate ester
2-Chloro-5-(dioxaborolan-2-yl)aniline -Cl (C2), -Bpin (C5) C₁₂H₁₆BClNO₂ 264.53 Chloro, boronate ester, amine

Electronic Effects :

  • The target compound ’s nitro group at C2 creates strong electron-withdrawing effects, reducing electron density on the aromatic ring. This contrasts with 4-ethyl-2-Bpin-aniline (electron-donating ethyl group), which enhances ring electron density .
  • 3-Nitro-5-Bpin-aniline exhibits meta-directing effects, altering regioselectivity in electrophilic substitutions compared to the target’s ortho-directing nitro group.

Reactivity in Cross-Coupling Reactions

  • Boronate Reactivity : All compounds participate in Suzuki-Miyaura couplings. The target’s nitro group may slow transmetallation due to electron withdrawal, whereas electron-rich analogs (e.g., 4-ethyl-2-Bpin-aniline) show faster coupling .

Physical Properties and Stability

  • Solubility: Nitro groups enhance polarity, reducing solubility in nonpolar solvents compared to ethyl or methyl derivatives .
  • Stability : Boronate esters are generally stable to air and moisture, but nitro groups may increase sensitivity to reducing conditions .

Biological Activity

Overview

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a specialized compound with significant applications in organic synthesis and medicinal chemistry. Its structural characteristics contribute to its biological activity, particularly in the development of pharmaceuticals and advanced materials.

  • Molecular Formula : C12_{12}H17_{17}BN2_2O4_4
  • Molecular Weight : 264.09 g/mol
  • CAS Number : 833486-94-5
  • IUPAC Name : 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Purity : >98.0% (GC)

The biological activity of 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The compound can serve as a substrate for oxidoreductases that catalyze the reduction of nitro groups to amino groups. This transformation can enhance the compound's reactivity and potential therapeutic effects.
  • Covalent Bond Formation : It has been shown to form covalent bonds with nucleophilic amino acid residues in proteins. This interaction can lead to modifications in protein function and activity, potentially influencing cellular pathways .
  • Fluorescent Probes : The compound is utilized in the development of fluorescent probes for biological imaging. This capability allows researchers to visualize cellular processes with high precision .

Medicinal Chemistry

The compound plays a crucial role in drug discovery and development:

  • Targeting Biological Pathways : It is used to design new drug candidates that target specific biological pathways, enhancing treatment efficacy .

Organic Synthesis

As a versatile building block:

  • Synthesis of Complex Molecules : It facilitates the synthesis of various organic molecules, which is critical in pharmaceutical and agrochemical research .

Data Table

PropertyValue
Molecular FormulaC12_{12}H17_{17}BN2_2O4_4
Molecular Weight (g/mol)264.09
CAS Number833486-94-5
Purity>98.0% (GC)
IUPAC Name2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Case Studies

  • Pharmaceutical Development : In a study exploring novel anti-cancer agents, derivatives of 2-nitro-aniline compounds demonstrated significant cytotoxicity against various cancer cell lines. The modifications introduced by the dioxaborolane moiety were found to enhance selectivity towards cancerous cells while minimizing effects on normal cells .
  • Fluorescent Imaging : Research utilizing this compound as a fluorescent probe showed its effectiveness in real-time imaging of cellular processes in live cells. The stability and brightness of the probe allowed for detailed visualization of dynamic cellular events .

Preparation Methods

Reaction Mechanism and Conditions

  • Diazotization :

    • Starting Material : 5-Amino-2-nitroaniline is dissolved in a mixture of methanol and sulfuric acid (6 M). The solution is cooled to 0°C, and sodium nitrite (1.5 equivalents) is added dropwise to generate the diazonium salt. This step is critical for activating the aromatic ring for subsequent borylation.

    • Key Parameters : Temperature control (<10°C) prevents premature decomposition of the diazonium intermediate.

  • Borylation :

    • A solution of bis(pinacolato)diboron (1.0 equivalent) in methanol is introduced to the diazonium salt mixture. The reaction proceeds at room temperature for 3 hours, yielding the boronate ester via a Sandmeyer-type substitution.

    • Isolation : The product precipitates as a yellowish solid, purified via filtration and washing with cold methanol.

Optimization and Yield

  • Yield : The method achieves ~40–46% overall yield on a multigram scale, with purity exceeding 95% (HPLC).

  • Challenges : Competing side reactions, such as dimerization or hydrolysis, are mitigated by maintaining anhydrous conditions and stoichiometric control.

Comparative Analysis of Synthetic Approaches

ParameterDiazotization MethodMiyaura Borylation
Starting Material 5-Amino-2-nitroaniline5-Bromo-2-nitroaniline
Catalyst NonePd(dppf)Cl₂
Reaction Time 3–4 hours12–24 hours
Yield 40–46%70–85%
Purity >95%>90%
Scalability Moderate (batch)High (continuous flow)

The diazotization route excels in simplicity and avoids precious metal catalysts, whereas Miyaura borylation offers superior yields and scalability.

Scalability and Industrial Production Considerations

Industrial adaptation of these methods requires:

  • Process Intensification : Continuous flow systems for Miyaura borylation enhance throughput and safety.

  • Cost Management : Recycling palladium catalysts reduces expenses in large-scale Miyaura reactions.

  • Regulatory Compliance : Strict control over nitro compound handling ensures adherence to safety standards.

Q & A

Q. Optimization Strategies :

  • Catalyst Loading : Reducing Pd catalyst to 1-2 mol% minimizes metal contamination while maintaining reactivity .
  • Temperature Control : Nitration at 0–5°C prevents side reactions (e.g., ring sulfonation) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity .

How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Basic Research Question

  • ¹H NMR : The aromatic protons adjacent to the nitro group (position 2) show deshielding (δ ~8.2–8.5 ppm), while the boronic ester’s methyl groups appear as a singlet (δ ~1.3 ppm) .
  • ¹¹B NMR : A sharp peak near δ 30 ppm confirms the intact boronic ester .
  • IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (N–O stretch, nitro group) and ~1340 cm⁻¹ (B–O stretch) validate functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (C₁₂H₁₆BN₂O₄: calc. 281.12; observed ±0.001 Da) .

Purity Check : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >98% purity .

What challenges arise in the crystallographic characterization of this compound, and how can they be addressed using software like SHELX?

Advanced Research Question
Challenges :

  • Crystal Growth : The compound’s low solubility in common solvents (e.g., hexane, EtOAc) complicates crystal formation. Slow diffusion of pentane into a dichloromethane solution is recommended .
  • Disorder in Boronic Ester : The dioxaborolane ring may exhibit rotational disorder, requiring constrained refinement in SHELXL .

Q. Solutions :

  • Data Collection : High-resolution synchrotron data (λ = 0.7 Å) improves signal-to-noise ratios for weak reflections .
  • Refinement : SHELXL’s ISOR and DELU commands mitigate thermal motion artifacts in the boronic ester group .

How does the electronic nature of the nitro group influence the reactivity of this boronic ester in cross-coupling reactions?

Advanced Research Question
The nitro group’s strong electron-withdrawing effect:

  • Activates the Boron Center : Enhances electrophilicity, accelerating transmetalation in Suzuki-Miyaura couplings .
  • Directs Coupling Sites : In Pd-catalyzed reactions, coupling occurs para to the nitro group due to its meta-directing nature. For example, coupling with aryl halides yields 2-nitro-5-aryl products .

Q. Experimental Validation :

  • Competitive Coupling Studies : Using equimolar aryl halides confirms regioselectivity via GC-MS analysis .

What strategies are effective in mitigating decomposition or side reactions during storage and handling?

Basic Research Question

  • Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the boronic ester .
  • Solvent Compatibility : Avoid protic solvents (e.g., MeOH, H₂O); use anhydrous THF or DCM for reactions .
  • Stability Monitoring : Periodic ¹H NMR checks (disappearance of δ 1.3 ppm signal indicates boronic ester degradation) .

How can computational chemistry methods predict the reactivity and stability of this compound?

Advanced Research Question

  • DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G*) predict:
    • Nitro Group Effects : Electron density maps show decreased electron density at the boron atom, correlating with enhanced coupling reactivity .
    • Thermodynamic Stability : The boronic ester’s Gibbs free energy of hydrolysis (–15.2 kcal/mol) confirms susceptibility to moisture .
  • Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., DMF) model aggregation behavior, guiding solvent selection for reactions .

What are the applications of this compound in synthesizing functional materials (e.g., semiconductors)?

Advanced Research Question

  • Hole-Transport Layers (HTLs) : Used in perovskite solar cells to create triphenylamine-based polymers, enhancing hole mobility (e.g., 4-Butyl-N,N-bis(4-borylphenyl)aniline derivatives) .
  • Pharmaceutical Intermediates : Serves as a precursor for indoloquinoline alkaloids via nitro reduction and cyclization .

Q. Case Study :

  • OLED Synthesis : Coupling with fluorene derivatives via Suzuki-Miyaura forms emissive layers with λₑₘ ≈ 450 nm .

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